molecular formula C16H9BrClNOS2 B2875107 (5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 32091-97-7

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2875107
CAS No.: 32091-97-7
M. Wt: 410.73
InChI Key: UYWWLCSQYSVLAB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H9BrClNOS2 and its molecular weight is 410.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

A key aspect of research on this compound involves its synthesis and evaluation as an antimicrobial agent. Studies have shown that derivatives of thiazolidin-4-one, which share a core structure with the compound , exhibit promising antimicrobial activities. For instance, the synthesis of thiazolidin-4-one and thiophene derivatives through reactions involving 2-sulfanylacetic acid has led to compounds with significant antimicrobial properties (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes has resulted in compounds that effectively reduce biofilm formation by marine bacteria, highlighting their potential as antimicrobial agents (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).

Antiproliferative Activity

Another significant area of research focuses on the antiproliferative activities of thiazolidin-4-one derivatives against human cancer cell lines. A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and tested for their cell antiproliferation activity. The presence of a nitro group on the thiazolidinone moiety and the nature of substitutions on the aryl ring were found to be critical for antiproliferative activity, with several compounds showing potent effects on various carcinoma cell lines (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Docking Studies and Structural Analysis

Research has also extended into docking studies and crystal structure analysis to understand the interaction mechanisms of thiazolidin-4-one derivatives with biological targets. For example, docking studies and the crystal structure of tetrazole derivatives have been conducted to explore their potential as COX-2 inhibitors, providing insights into the orientation and interaction of these molecules within the active site of enzymes (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Properties

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNOS2/c17-11-5-7-12(8-6-11)19-15(20)14(22-16(19)21)9-10-3-1-2-4-13(10)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWLCSQYSVLAB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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